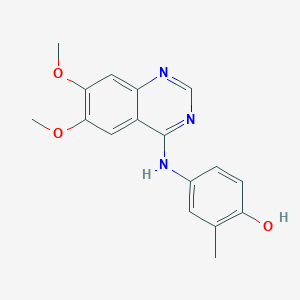
4-(4-Hydroxy-3-methylanilino)-6,7-dimethoxyquinazoline
Cat. No. B8284303
M. Wt: 311.33 g/mol
InChI Key: HHILEBOPZIMDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07081461B1
Procedure details


An analogous reaction to that described in example 17, but starting with 4-amino-2-methylphenol (6.98 g, 56.7 mmol) and 4-chloro-6,7-dimethoxyquinazoline hydrochloride (14.79 g, 56.7 mmol), yielded 4-(4-hydroxy-3-methylanilino)-6,7-dimethoxyquinazoline (17.72 g, 90% yield) as a white solid:

Quantity
14.79 g
Type
reactant
Reaction Step Two

Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH3:9])[CH:3]=1.Cl.Cl[C:12]1[C:21]2[C:16](=[CH:17][C:18]([O:24][CH3:25])=[C:19]([O:22][CH3:23])[CH:20]=2)[N:15]=[CH:14][N:13]=1>>[OH:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:12]2[C:21]3[C:16](=[CH:17][C:18]([O:24][CH3:25])=[C:19]([O:22][CH3:23])[CH:20]=3)[N:15]=[CH:14][N:13]=2)=[CH:3][C:4]=1[CH3:9] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.98 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C=C1)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
14.79 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=NC=NC2=CC(=C(C=C12)OC)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An analogous reaction to
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C=C(NC2=NC=NC3=CC(=C(C=C23)OC)OC)C=C1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17.72 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
